molecular formula C18H29NO B4982931 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine

1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine

Cat. No. B4982931
M. Wt: 275.4 g/mol
InChI Key: SFYYXRYHCGENPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinases (ROCKs). ROCKs are involved in various cellular processes, including cell shape, adhesion, and motility. Y-27632 has been widely used in scientific research to investigate the role of ROCKs in various physiological and pathological conditions.

Mechanism of Action

1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine selectively inhibits ROCKs by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, including the myosin light chain phosphatase pathway. The inhibition of ROCKs leads to changes in cellular processes, including cell shape, adhesion, and motility.
Biochemical and Physiological Effects:
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce blood pressure in animal models of hypertension, and improve neurological function in animal models of stroke. 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has also been shown to promote the survival and differentiation of stem cells in culture.

Advantages and Limitations for Lab Experiments

1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has several advantages for lab experiments. It is a highly selective inhibitor of ROCKs, which allows for the investigation of specific downstream signaling pathways. It is also relatively easy to use in cell culture studies and animal models. However, 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has some limitations, including its potential off-target effects and the need for careful dosing in animal models.

Future Directions

1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has potential future applications in various fields of research. It may be used in the development of new cancer therapies, as it has been shown to inhibit the migration and invasion of cancer cells. 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine may also be used in the treatment of cardiovascular diseases, as it has been shown to reduce blood pressure in animal models of hypertension. Additionally, 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine may be used in the treatment of neurological disorders, as it has been shown to improve neurological function in animal models of stroke. Further research is needed to fully understand the potential applications of 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine in these areas.

Synthesis Methods

1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine can be synthesized using a multi-step reaction starting from commercially available chemicals. The synthesis involves the reaction of 2-tert-butyl-6-methylphenol with propargyl bromide to form 3-(2-tert-butyl-6-methylphenoxy)propyne. The propyne is then reacted with pyrrolidine in the presence of a palladium catalyst to form the final product, 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine.

Scientific Research Applications

1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has been used in various scientific research applications, including cell culture studies and animal models. It has been shown to have a wide range of effects on cellular processes, including cell adhesion, migration, and proliferation. 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has been used to investigate the role of ROCKs in various physiological and pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-15-9-7-10-16(18(2,3)4)17(15)20-14-8-13-19-11-5-6-12-19/h7,9-10H,5-6,8,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYYXRYHCGENPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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